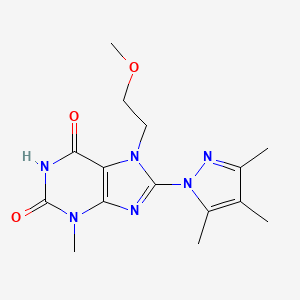

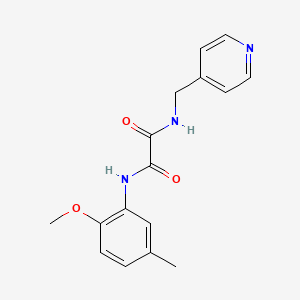

![molecular formula C28H26N2O B4629283 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine

説明

Synthesis Analysis

The synthesis of compounds related to N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine typically involves multi-step organic reactions, including condensations, substitutions, and cyclizations. For example, a related synthesis approach involves the condensation of carbazole derivatives with dichlorides of aryl phosphorodichloridates or N,N-bis(2-chloroethyl)phosphoramidic dichloride in the presence of triethylamine, highlighting the complexity and precision required in synthesizing such molecules (Srinivasulu et al., 2007).

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by conjugated systems, which are crucial for their electronic and optical properties. For instance, the structure of a closely related compound, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, has been elucidated through techniques like IR, NMR, and mass spectrometry, confirming the presence of the carbazole moiety and its substituents (Asiri et al., 2010).

Chemical Reactions and Properties

Carbazole derivatives undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the carbazole nitrogen and aromatic system. These reactions are fundamental for further functionalization and the synthesis of complex organic molecules. The chemical properties are significantly influenced by the substituents on the carbazole core, which can alter reactivity, solubility, and the compound's overall stability.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their application in material science and pharmaceuticals. For instance, derivatives of carbazole exhibit high thermal stability and potential for use in electronic applications due to their solid-state fluorescence and electrochemical properties (Hsiao & Hsueh, 2015).

科学的研究の応用

Electrochemical Synthesis and Electrochromic Properties

Research by Hsiao and Hsueh (2015) delves into the electrochemical synthesis and electrochromic properties of new conjugated polycarbazoles, including compounds related to N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine. The study illustrates the preparation of carbazole end-capped monomers, showcasing their high redox-activity and strong color changes upon electro-oxidation, which can be modulated by potential. These properties suggest applications in smart windows and displays due to their remarkable electrochromic behavior (Hsiao & Hsueh, 2015).

Novel Photoreaction of Arylamines

Ho and Ho (2002) reported a novel photochemical transformation of N-alkyl(p-methoxyphenyl)arylamines, which could be relevant to the chemical structure of interest. This study highlights a unique photoreaction pathway assisted by protic acids, leading to trihydrocarbazol-3-ones. Such reactions are crucial for synthesizing complex organic molecules with potential applications in medicinal chemistry and material sciences (Ho & Ho, 2002).

Synthesis and Bioactivity of Carbazole Derivatives

Srinivasulu et al. (2007) explored the synthesis and bioactivity of 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2λ5-oxazaphosphole 2-oxides, sulfides, and selenides, showcasing the chemical versatility and bioactivity potential of carbazole derivatives. These compounds displayed moderate antifungal and antibacterial activities, suggesting their utility in developing new pharmaceuticals or agrochemicals (Srinivasulu et al., 2007).

Aggregation-Induced Emission and Electroluminescence

Chan et al. (2014) investigated carbazole and triphenylamine-substituted ethenes, noting their aggregation-induced emission and mechanochromism. These materials are highly emissive in the aggregated state, with applications in electroluminescent devices and sensors due to their high solid-state fluorescence quantum yields and thermal stability (Chan et al., 2014).

Fluorescent and Thermoresponsive Copolymers

Lessard, Ling, and Maríc (2012) synthesized fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers with multiple lower critical solution temperatures (LCSTs). These materials exhibit tunable LCSTs and potential applications in drug delivery systems and responsive coatings, highlighting the importance of carbazole derivatives in smart material design (Lessard, Ling, & Maríc, 2012).

特性

IUPAC Name |

N-[(9-ethylcarbazol-3-yl)methyl]-2-methoxy-5-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O/c1-3-30-26-12-8-7-11-23(26)24-17-20(13-15-27(24)30)19-29-25-18-22(14-16-28(25)31-2)21-9-5-4-6-10-21/h4-18,29H,3,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOHVROIEGRJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC3=C(C=CC(=C3)C4=CC=CC=C4)OC)C5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

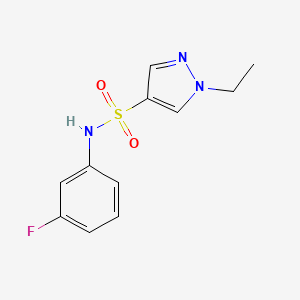

![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)

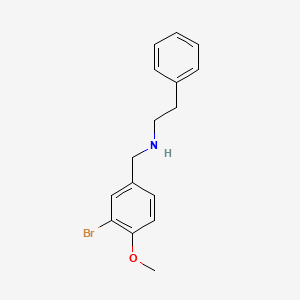

![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)

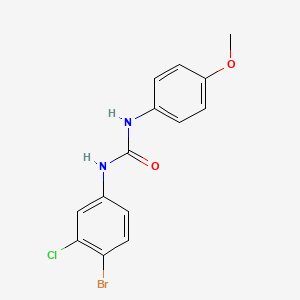

![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)

![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)

![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)